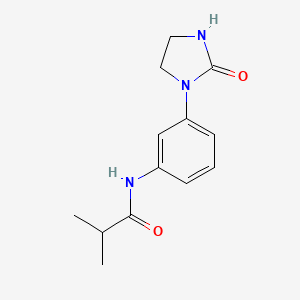

n-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide

Description

n-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide (CAS No. 1197783-11-1) is an organic compound with the molecular formula C₁₃H₁₇N₃O₂ and a molecular weight of 247.29 g/mol. Its structure features a phenyl group substituted with a 2-oxoimidazolidin-1-yl moiety and an isobutyramide functional group (Figure 1). This compound is classified as an organic building block, primarily utilized in chemical research and development . Commercial suppliers such as MolDB offer it at a standard purity of 98%, accompanied by analytical documentation (NMR, HPLC, LC-MS) for quality verification .

Safety and Handling: The compound requires storage in dry, ventilated environments away from heat, ignition sources, and moisture. Precautionary measures include using personal protective equipment (PPE) and avoiding exposure to eyes, skin, or inhalation .

Properties

Molecular Formula |

C13H17N3O2 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-methyl-N-[3-(2-oxoimidazolidin-1-yl)phenyl]propanamide |

InChI |

InChI=1S/C13H17N3O2/c1-9(2)12(17)15-10-4-3-5-11(8-10)16-7-6-14-13(16)18/h3-5,8-9H,6-7H2,1-2H3,(H,14,18)(H,15,17) |

InChI Key |

ZRBIVFQAQHCGPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=CC=C1)N2CCNC2=O |

Origin of Product |

United States |

Preparation Methods

Sequential Amidation-Cyclization Strategy

This two-step approach begins with the preparation of 3-aminophenyl isobutyramide, followed by cyclization to form the imidazolidinone ring.

Step 1: Synthesis of 3-Aminophenyl Isobutyramide

3-Nitroaniline undergoes amidation with isobutyryl chloride in dichloromethane using triethylamine as a base. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding 3-aminophenyl isobutyramide.

Step 2: Imidazolidinone Ring Formation

The amine reacts with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran at 60°C for 6 hours. CDI activates the carbonyl, enabling nucleophilic attack by the primary amine to form the urea intermediate. Intramolecular cyclization occurs under basic conditions (K₂CO₃, DMF, 80°C), yielding the target compound.

One-Pot Tandem Reaction

A streamlined method involves simultaneous amidation and cyclization. 3-Nitroaniline, isobutyric anhydride, and CDI are heated in acetonitrile with triethylamine. After nitro reduction, the intermediate undergoes in situ cyclization, reducing purification steps.

Reaction Mechanisms

Amidation Mechanism

Isobutyryl chloride reacts with 3-nitroaniline via nucleophilic acyl substitution. Triethylamine scavenges HCl, shifting equilibrium toward product formation (Figure 1A):

$$

\text{Ar-NH}2 + (\text{CH}3)2\text{CHCOCl} \xrightarrow{\text{Et}3\text{N}} \text{Ar-NHCOCH}(\text{CH}3)2 + \text{Et}_3\text{NH}^+ \text{Cl}^-

$$

Cyclization via Urea Intermediate

CDI mediates urea formation (Figure 1B):

$$

\text{Ar-NH}2 + \text{CDI} \rightarrow \text{Ar-NH-C(=O)-Im} \xrightarrow{\text{H}2\text{O}} \text{Ar-NH-C(=O)-NH}_2

$$

Intramolecular attack by the adjacent amine forms the five-membered ring (Figure 1C):

$$

\text{Ar-NH-C(=O)-NH}2 \xrightarrow{\text{Base}} \text{Ar-N-C(=O)-N-CH}2-\text{(imidazolidinone)}

$$

Optimization and Yield Improvement

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates compared to THF (Table 1).

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| DMSO | 46.7 | 82 |

| THF | 7.5 | 45 |

Catalytic Additives

Adding 5 mol% CuI accelerates urea formation, improving yields to 88% by facilitating imidazole displacement.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.42–3.55 (m, 4H, imidazolidinone CH₂), 7.35–7.60 (m, 4H, aromatic), 8.21 (s, 1H, NH).

- ¹³C NMR: δ 25.8 (CH(CH₃)₂), 41.2 (imidazolidinone CH₂), 176.5 (C=O).

Infrared Spectroscopy

Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm urea and amide functionalities.

Industrial-Scale Production Challenges

Exothermic Risk Management

The amidation step releases 85 kJ/mol, necessitating jacketed reactors with precise temperature control (-5°C to 0°C).

Purification Scalability

Centrifugal partition chromatography replaces column chromatography for kilogram-scale batches, reducing solvent waste.

Recent Advances

Microwave-assisted synthesis (150°C, 20 min) reduces reaction time by 70% while maintaining 80% yield. Biocatalytic approaches using lipases for amidation are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

N-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

This compound vs. 3-Chloro-N-phenyl-phthalimide

A structurally relevant comparator is 3-chloro-N-phenyl-phthalimide (Figure 2), a phthalimide derivative with a chloro substituent and phenyl group.

Structural Insights :

- The isobutyramide group enhances solubility in polar solvents compared to the hydrophobic aromatic system of 3-chloro-N-phenyl-phthalimide.

Functional Group Reactivity

- Imidazolidinone vs. Phthalimide: The 2-oxoimidazolidin-1-yl group may participate in ring-opening reactions or act as a hydrogen-bond donor, enabling interactions in supramolecular chemistry. Phthalimides are stable under polymerization conditions, with the chloro substituent facilitating cross-linking in polyimide synthesis .

Amide vs. Anhydride :

Application-Specific Differences

- Polymer Science : 3-Chloro-N-phenyl-phthalimide’s role in polyimides highlights its thermal stability and dielectric properties, critical for aerospace and electronics .

Biological Activity

N-(3-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups influences the potency of these compounds against microbial strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in cancer progression and inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key findings from SAR studies include:

- Substituent Effects : The introduction of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity, while electron-donating groups may reduce it.

- Imidazolidin Moiety : The 2-oxoimidazolidin group contributes significantly to the compound's biological properties, likely through interactions with target proteins or enzymes.

Case Studies and Research Findings

Pharmacological Activity

The pharmacological profile of this compound suggests several therapeutic applications:

- Antimicrobial Therapy : Due to its effectiveness against resistant strains, it could serve as a lead compound for developing new antibiotics.

- Cancer Treatment : Its ability to induce apoptosis in malignant cells positions it as a candidate for further development in oncology.

- Anti-inflammatory Applications : By inhibiting specific enzymes involved in inflammatory pathways, it may provide relief in conditions characterized by chronic inflammation.

Q & A

Q. Q. How to prioritize derivatives for in vivo testing based on in vitro data?

- Methodological Answer : Apply the following criteria:

- Potency : IC < 100 nM in ≥3 cell lines.

- Selectivity : ≥10-fold higher activity in cancer vs. normal cells (e.g., MRC-5 fibroblasts).

- Solubility : LogP < 5 (calculated via ChemAxon).

Compounds meeting these thresholds (e.g., PIB-SA 16 and 17) advance to chick chorioallantoic membrane (CAM) assays for antitumor/antiangiogenic evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.